molecular formula C8H12N2O2S B581362 tert-Butyl thiazol-4-ylcarbamate CAS No. 1235406-42-4

tert-Butyl thiazol-4-ylcarbamate

Cat. No. B581362
M. Wt: 200.256
InChI Key: NNPOFSOQPYVUDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl thiazol-4-ylcarbamate is a chemical compound with the molecular formula C8H12N2O2S . Its CAS number is 1235406-42-4 and its molecular weight is 200.26 g/mol .


Synthesis Analysis

The synthesis of tert-Butyl thiazol-4-ylcarbamate involves the reaction of 4-thiazolecarboxylic acid with diphenyl phosphoryl azide and triethylamine in tert-butyl alcohol under an inert atmosphere . The reaction mixture is heated under reflux for 16 hours. The solvent is then removed in vacuo, and the residue is taken up in dichloromethane and washed twice with water and saturated NaCl solution. The organic phase is dried over sodium sulfate, evaporated in vacuo, and the residue is purified by chromatography on silica gel .


Physical And Chemical Properties Analysis

Tert-Butyl thiazol-4-ylcarbamate is a solid at room temperature . It should be stored in a dry, sealed place at 2-8°C .

Scientific Research Applications

  • Organic Light Emitting Diodes (OLEDs) : The compound 4-tert-butyl-2-(5-(5-tert-butyl-2-methoxyphenyl)thiazolo[5,4-d]thiazol-2-yl)phenol, related to tert-Butyl thiazol-4-ylcarbamate, has been used in the development of white organic light-emitting diodes (WOLEDs). These compounds exhibit reversible excited-state intramolecular proton transfer (ESIPT), leading to emissions that can be tuned from blue to yellow, making them suitable for OLED applications (Zhang et al., 2016).

  • Antitumor Activity : Some derivatives of tert-Butyl thiazol-4-ylcarbamate have been found to possess antitumor properties. For instance, a study on 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine revealed significant antitumor activity against the Hela cell line (Ye Jiao et al., 2015).

  • Pharmaceutical Intermediate : The compound (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, another derivative, is an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor, illustrating its significance in pharmaceutical synthesis (Li et al., 2012).

  • Aggregation-Induced Emission Enhancement : Compounds like N,N'-di[3-Hydroxy-4-(2'-benzothiazole)phenyl]5-tert-butyl-isophthalic amide, related to tert-Butyl thiazol-4-ylcarbamate, have been shown to exhibit aggregation-induced emission enhancement. This property is valuable for the development of advanced optical materials and sensors (Qian et al., 2007).

  • Insecticidal Activity : N-tert-Butyl-N,N'-diacylhydrazines containing thiazoles, including derivatives of tert-Butyl thiazol-4-ylcarbamate, have been designed and shown to possess good insecticidal activities, demonstrating their potential in developing environmentally friendly pest control agents (Wang et al., 2011).

Safety And Hazards

Tert-Butyl thiazol-4-ylcarbamate is associated with several hazard statements including H302, H315, H319, and H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . The compound should not be released into the environment .

properties

IUPAC Name

tert-butyl N-(1,3-thiazol-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-8(2,3)12-7(11)10-6-4-13-5-9-6/h4-5H,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPOFSOQPYVUDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CSC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692875
Record name tert-Butyl 1,3-thiazol-4-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl thiazol-4-ylcarbamate

CAS RN

1235406-42-4
Record name 1,1-Dimethylethyl N-4-thiazolylcarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235406-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 1,3-thiazol-4-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(1,3-thiazol-4-yl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Thiazole-4-carboxylic acid (6.46 g, 50.0 mmol) was slurried in tert-butyl alcohol (280 mL, 2900 mmol). Triethylamine (7.68 mL, 55.1 mmol) and diphenylphosphonic azide (11.9 mL, 55.1 mmol) were added and the reaction was heated at reflux for 18 hours. The reaction was evaporated to a residue. The residue was dissolved in ethyl acetate and washed with water, 5% citric acid (aqueous), water, saturated aqueous sodium bicarbonate and brine. The organic phase was dried over magnesium sulfate and evaporated to a residue. The residue was purified by silica gel chromatography (80 g ISCO™ column, hexanes to ethyl acetate gradient elution). Product fractions were combined and evaporated to a residue. The residue was triturated with 20% methyl t-butyl ether in hexanes. The solid was collected by filtration. Vacuum drying gave 6.48 g of product as a white solid. LCMS Rt=1.46 minutes MS m/z 201 [MH]+
Quantity
6.46 g
Type
reactant
Reaction Step One
Quantity
280 mL
Type
reactant
Reaction Step Two
Quantity
7.68 mL
Type
reactant
Reaction Step Three
Quantity
11.9 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

DPPA (1.19 g, 4.34 mmol) was added dropwise to a mixture of thiazole-4-carboxylic acid (0.5 g, 3.87 mmol) and triethylamine (0.44 g, 4.30 mmol) in tert-BuOH (50 mL) at 0° C.-5° C. The mixture was heated to 90° C. for overnight. The solvent was evaporated in vacuo, the residue was diluted with water and extracted with EA (3×20 mL). The combined organic phase was washed with brine, dried with Na2SO4, concentrated under reduced pressure to give crude product. The crude product was purified by column chromatography on silica gel (EA/heptane=1/10) to give the title compound (0.47 g, 2.35 mmol, 60.6%) as a white solid.
Name
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
60.6%

Synthesis routes and methods III

Procedure details

To a suspension of thiazole-4-carboxylic acid (19.6 g, 151 mmol, GLR) in tert-butyl alcohol (400 mL) was added triethylamine (24.8 mL, 181 mmol, Finar) and diphenylphosphoryl azide (41.7 mL, 182 mmol, Aldrich) and the reaction mixture was heated at reflux for 18 h. The reaction mixture was cooled to room temperature and concentrated under reduced pressure. The residue was taken up in ethyl acetate (500 mL), washed with water (500 mL) and then with saturated aqueous NaHCO3 solution (500 mL). The organic layer was dried over sodium sulfate, filtered and concentrated under reduced pressure to obtain the crude material which was further purified by column chromatography (silica gel 100-200 mesh and 0-20% ethyl acetate in hexanes) to obtain tert-butyl thiazol-4-ylcarbamate (20.0 g, 66.6%) as an off-white solid. MS (ESI, positive ion) m/z=201 (M+1)+.
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
24.8 mL
Type
reactant
Reaction Step Two
Quantity
41.7 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Thiazole-4-carboxylic acid (6.46 g, 50.0 mmol) was slurried in tert-butyl alcohol (280 mL). Triethylamine (7.68 mL, 55.1 mmol) and diphenylphosphonic azide (11.9 mL, 55.1 mmol) were added and the reaction mixture heated at reflux for 18 hours. The reaction mixture was concentrated in vacuo and the residue dissolved in ethyl acetate. The organics were washed successively with water, 5% aqueous citric acid solution, water, saturated aqueous sodium bicarbonate and brine. The organic phase was dried over anhydrous magnesium sulfate and concentrated in vacuo. The residue was purified by silica gel chromatography (ISCO™ column, hexanes to ethyl acetate gradient elution) then triturated with 20% tert-butylmethyl ether in hexanes. The solid was collected by filtration and dried in vacuo to afford the title compound as a white solid (6.48 g).
Quantity
6.46 g
Type
reactant
Reaction Step One
Quantity
7.68 mL
Type
reactant
Reaction Step Two
Quantity
11.9 mL
Type
reactant
Reaction Step Two
Quantity
280 mL
Type
reactant
Reaction Step Three

Citations

For This Compound
3
Citations
NA Swain, D Batchelor, S Beaudoin… - Journal of Medicinal …, 2017 - ACS Publications
… The protected heteroaryl sulfonamide RHS was prepared by reaction of tert-butyl thiazol-4-ylcarbamate 42 (made via Curtius rearrangement of the corresponding thiazole carboxylic …
Number of citations: 75 pubs.acs.org
T Focken, K Burford, ME Grimwood… - Journal of medicinal …, 2019 - ACS Publications
… Reaction of tert-butyl thiazol-4-ylcarbamate with sulfonyl chlorides 33 and 44 provided the corresponding adducts 45 and 46. Coupling of these sulfonamide building blocks with benzyl …
Number of citations: 22 pubs.acs.org
D James - 2014 - core.ac.uk
The replacement of silicon as a semiconductor within photovoltaics and transistors is key to producing cheaper and easier to produce devices, which can go some way towards tackling …
Number of citations: 3 core.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.